molecular formula C23H26O5 B14200676 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one CAS No. 918668-49-2

1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one

Cat. No.: B14200676
CAS No.: 918668-49-2
M. Wt: 382.4 g/mol
InChI Key: LRQWPVGSOKXIKJ-UHFFFAOYSA-N
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Description

1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-dimethoxy-4-methylphenyl groups attached to a penta-1,4-dien-3-one backbone. Its molecular formula is C23H26O4, and it has a molecular weight of 366.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes with acetone under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dimethoxy-4-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings or the diene system .

Scientific Research Applications

1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one, particularly in its anticancer activity, involves the induction of endoplasmic reticulum stress and subsequent activation of apoptotic pathways. The compound interacts with molecular targets such as C/EBP homologous protein (CHOP) and caspases, leading to programmed cell death in cancer cells . This mechanism is distinct from other compounds like curcumin, which do not induce endoplasmic reticulum stress at similar concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is unique due to the presence of both dimethoxy and methyl groups on the aromatic rings, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science .

Properties

CAS No.

918668-49-2

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

IUPAC Name

1,5-bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C23H26O5/c1-15-11-20(25-3)18(21(12-15)26-4)9-7-17(24)8-10-19-22(27-5)13-16(2)14-23(19)28-6/h7-14H,1-6H3

InChI Key

LRQWPVGSOKXIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=CC(=O)C=CC2=C(C=C(C=C2OC)C)OC)OC

Origin of Product

United States

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